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Compound of Interest

Compound Name: Azido-C6-OH

Cat. No.: B182203 Get Quote

An In-depth Technical Guide to Azido-C6-OH as an ADC Linker

Introduction
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker molecule plays a

pivotal role in the overall efficacy and safety of the therapeutic. It bridges the cytotoxic payload

to the monoclonal antibody, and its chemical properties dictate the stability, solubility, and

release mechanism of the final conjugate. Azido-C6-OH is a bifunctional linker that has gained

prominence as a versatile building block in the synthesis of ADCs.[1][2] Its structure

incorporates a terminal azide group (–N₃) and a terminal hydroxyl group (–OH), separated by a

six-carbon alkyl chain.

The azide group serves as a chemical handle for bioorthogonal "click chemistry," allowing for

the highly efficient and specific attachment of a payload molecule.[2][3] The hydroxyl group

provides a site for further chemical modification, enabling its eventual conjugation to an

antibody or another molecular entity. This guide provides a comprehensive overview of the core

features, experimental considerations, and key data associated with Azido-C6-OH for

researchers and drug development professionals.

Core Features of Azido-C6-OH
Chemical Structure and Functionality

Azido-C6-OH, or 6-azidohexan-1-ol, is a linear aliphatic molecule. Its key features are:
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Azide Group (–N₃): This functional group is the cornerstone of its utility in ADC development.

Organic azides are stable under a wide range of reaction conditions and do not typically

react with biological functional groups, making them bioorthogonal.[4] This allows for a highly

specific "click" reaction to a payload modified with a complementary alkyne group.[1][2]

Hydroxyl Group (–OH): The primary alcohol at the other end of the molecule is a versatile

functional group that can be activated or modified for various conjugation strategies. For

instance, it can be oxidized to an aldehyde or carboxylic acid, or converted into a more

reactive ester (like an NHS ester) to facilitate covalent bonding to amine residues (e.g.,

lysine) on an antibody.

C6 Alkyl Spacer (–(CH₂)₆–): The six-carbon chain provides spatial separation between the

antibody and the payload. This spacer can be critical for mitigating steric hindrance,

potentially allowing both the antibody and the cytotoxic drug to function optimally. The

hydrophobic nature of the alkyl chain can also influence the physicochemical properties of

the resulting ADC, such as aggregation and solubility.[5]

Role in "Click Chemistry"

Azido-C6-OH is a key reagent for click chemistry, a class of reactions known for being rapid,

high-yielding, and biocompatible.[6] The azide group can participate in two primary forms of

azide-alkyne cycloaddition:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction

that joins the azide with a terminal alkyne to form a stable triazole ring.[1][2][7] It requires a

copper(I) catalyst, which can sometimes be a concern when working with sensitive proteins,

though ligands can be used to mitigate potential damage.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction

that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or

bicyclo[6.1.0]nonyne (BCN).[2][9] The inherent ring strain of the alkyne allows the reaction to

proceed efficiently at physiological temperatures without the need for a metal catalyst,

making it particularly suitable for bioconjugation.[9]
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The following tables summarize the key properties and stability considerations for Azido-C6-
OH and its core functional groups.

Table 1: Physicochemical Properties of Azido-C6-OH

Property Value

CAS Number 146292-90-2

Molecular Formula C₆H₁₃N₃O

Molecular Weight 143.19 g/mol

Appearance Colorless to light yellow liquid

Purity Typically ≥98.0%[10]

Table 2: Stability Profile of Azido-C6-OH Functional Groups
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Condition Azide Group Stability
Chloroalkane Moiety (if
modified) Stability

pH

Generally stable in the pH

range of 4-12.[8] Strong acids

should be avoided to prevent

formation of toxic hydrazoic

acid.[4]

Susceptible to hydrolysis

under alkaline conditions (pH >

8.5), which can be accelerated

by increased temperature.[4]

[8] Non-nucleophilic buffers are

recommended.[8]

Reducing Agents

Can be reduced to an amine

by agents like Dithiothreitol

(DTT) and Tris(2-

carboxyethyl)phosphine

(TCEP).[8]

Generally stable.

Temperature

Generally stable, but

prolonged exposure to high

heat should be avoided.[4]

Increased temperature

accelerates hydrolysis.[8]

Light
Prolonged exposure can lead

to degradation.[4][8]
Generally stable.

Mandatory Visualization
Caption: Chemical structure of Azido-C6-OH.
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1. Antibody Preparation
(e.g., Buffer Exchange)

2. Linker Activation & Conjugation
(Modification of -OH group and reaction with Antibody)

3. Purification of Azide-Modified Antibody
(e.g., Desalting Column)

4. Payload Conjugation via Click Chemistry
(CuAAC or SPAAC with Alkyne-Payload)

5. Final ADC Purification
(Removal of excess payload and linker)

Purified Antibody-Drug Conjugate (ADC)

Click to download full resolution via product page

Caption: General experimental workflow for ADC synthesis.
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Reactants

Click Chemistry Pathways

Antibody-Linker-N₃

CuAAC
(+ Cu(I) catalyst)

SPAAC
(Strain-Promoted, e.g., DBCO)

Alkyne-Payload

Stable ADC
(Triazole Linkage)
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Caption: Click chemistry pathways for payload conjugation.

Experimental Protocols
The following provides a generalized, representative protocol for using an azide-linker strategy

to generate an ADC. Specific conditions, concentrations, and incubation times require

optimization for each unique antibody and payload combination.

Protocol 1: Two-Stage Antibody Conjugation and Payload Attachment

This protocol assumes the hydroxyl group of Azido-C6-OH is first activated (e.g., converted to

an NHS ester) to react with antibody lysine residues.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

Azido-C6-OH, activated for reaction with amines
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Alkyne-modified cytotoxic payload

Anhydrous, amine-free solvent (e.g., DMSO)

Reaction buffers (e.g., PBS, HEPES)

Desalting columns or other size-exclusion chromatography systems

For CuAAC: Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate),

and a copper-chelating ligand (e.g., THPTA).

For SPAAC: DBCO- or BCN-modified payload.

Methodology:

Stage 1: Preparation of Azide-Modified Antibody

Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-

free buffer like PBS. Ensure the buffer is free of extraneous nucleophiles (e.g., Tris).

Linker Preparation: Dissolve the activated Azido-C6-OH linker in anhydrous DMSO to create

a concentrated stock solution (e.g., 10-100 mM).

Conjugation Reaction: Add a calculated molar excess of the activated linker solution to the

antibody solution while gently vortexing. The molar ratio will need to be optimized to achieve

the desired drug-to-antibody ratio (DAR).

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C

overnight with gentle stirring.[11]

Purification: Remove excess, unreacted linker using a desalting column pre-equilibrated with

the desired reaction buffer for the next stage (e.g., PBS).[11] Collect fractions containing the

purified azide-modified antibody.

Stage 2: Payload Conjugation via Click Chemistry

For CuAAC:
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Prepare a stock solution of the alkyne-payload in DMSO.

In a reaction vessel, combine the azide-modified antibody, the alkyne-payload (typically 2-

5 molar equivalents per azide site), and the copper-chelating ligand.

Initiate the reaction by adding the copper(I) catalyst (e.g., freshly prepared from CuSO₄

and sodium ascorbate).

Incubate at room temperature for 1-4 hours, protecting the reaction from light and oxygen.

For SPAAC:

Prepare a stock solution of the DBCO- or BCN-modified payload in DMSO.

Add the payload solution to the azide-modified antibody.

Incubate at room temperature for 4-17 hours, or as optimized.[7]

Final Purification:

Following the click reaction, purify the resulting ADC to remove unreacted payload, linker

fragments, and catalyst (if applicable).

Purification can be achieved using methods such as size-exclusion chromatography (SEC),

hydrophobic interaction chromatography (HIC), or dialysis.

Characterize the final ADC to determine the DAR, concentration, level of aggregation, and

binding affinity.

Conclusion
Azido-C6-OH is a fundamental and highly adaptable linker precursor for the construction of

antibody-drug conjugates. Its simple, bifunctional structure provides a reliable platform for

incorporating a payload via the robust and versatile chemistry of azide-alkyne cycloadditions.

The six-carbon spacer offers adequate length to separate the payload from the antibody, and

the terminal hydroxyl group allows for flexible attachment strategies. By understanding the core

chemical properties, stability profile, and experimental protocols associated with this linker,
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researchers can effectively leverage its capabilities to design and synthesize the next

generation of targeted ADC therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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